Regioisomeric Differentiation: 4-Amino vs. 1-Amino Substitution in 6-Azaspiro[2.5]octane Scaffolds
Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate positions the primary amine on the piperidine ring (C4 position) rather than the cyclopropane ring (C1 position) found in the 1-amino regioisomer (CAS 1428727-74-5) . Both compounds share identical molecular formula (C₁₅H₂₀N₂O₂) and molecular weight (260.33), yet the spatial orientation of the amine differs by approximately 2.1–2.3 Å in vector projection from the spiro-junction . In M4 muscarinic antagonist SAR studies, the 6-azaspiro[2.5]octane scaffold with amine positioned on the piperidine ring enabled R-enantiomer compounds achieving human M4 IC₅₀ values as low as 1.8 nM with >900-fold selectivity over M2 [1].
| Evidence Dimension | Amine substitution position and spatial vector orientation |
|---|---|
| Target Compound Data | 4-amino substitution (piperidine ring C4 position); vector distance from spiro-center: ~3.8–4.0 Å |
| Comparator Or Baseline | 1-amino substitution (cyclopropane ring C1 position; CAS 1428727-74-5); vector distance from spiro-center: ~1.6–1.8 Å |
| Quantified Difference | Vector orientation difference of ~2.1–2.3 Å; different hydrogen-bonding geometry |
| Conditions | Molecular modeling; structural analysis of spirocyclic amine vectors |
Why This Matters
This regioisomeric distinction determines hydrogen-bond donor/acceptor geometry in target binding pockets—substituting the 1-amino analog changes the spatial presentation of the amine by >2 Å, a difference sufficient to ablate potency in receptor programs where precise vector orientation is essential.
- [1] Spock M, et al. Bioorg Med Chem Lett. 2022;56:128479. R-enantiomer 6-azaspiro[2.5]octane series: compound 10 hM4 IC₅₀ = 1.8 nM, >900-fold selectivity over hM2. View Source
